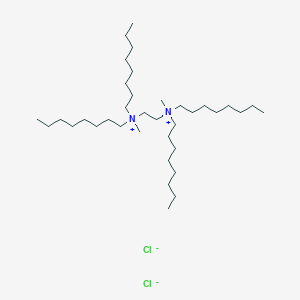
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is a quaternary ammonium compound. It is characterized by its two long octyl chains and two methyl groups attached to the nitrogen atoms, making it a highly hydrophobic molecule. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride typically involves the quaternization of N,N-dimethylethylenediamine with octyl halides. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding alcohol, while oxidation reactions can yield various oxidized derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Industry: The compound is used in the formulation of surfactants and detergents, providing excellent emulsifying and dispersing properties.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The long hydrophobic chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This property makes it effective as an antimicrobial agent. The quaternary ammonium structure also allows it to act as a phase transfer catalyst, facilitating the transfer of ions and molecules between different phases.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with shorter alkyl chains, used as a ligand in coordination chemistry.
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a single long alkyl chain, used in surfactant formulations.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~1~,N~2~,N~2~-tetraoctylethane-1,2-bis(aminium) dichloride is unique due to its dual long alkyl chains, which provide enhanced hydrophobicity and membrane-disrupting properties. This makes it particularly effective in applications requiring strong emulsifying and antimicrobial activity.
Propiedades
Número CAS |
82334-00-7 |
|---|---|
Fórmula molecular |
C36H78Cl2N2 |
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
methyl-[2-[methyl(dioctyl)azaniumyl]ethyl]-dioctylazanium;dichloride |
InChI |
InChI=1S/C36H78N2.2ClH/c1-7-11-15-19-23-27-31-37(5,32-28-24-20-16-12-8-2)35-36-38(6,33-29-25-21-17-13-9-3)34-30-26-22-18-14-10-4;;/h7-36H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
QDBAGCZNLBTTRC-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCC[N+](C)(CCCCCCCC)CC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
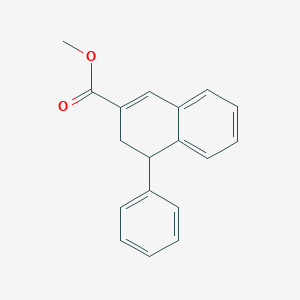

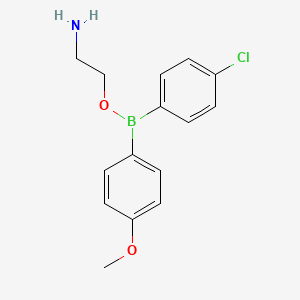
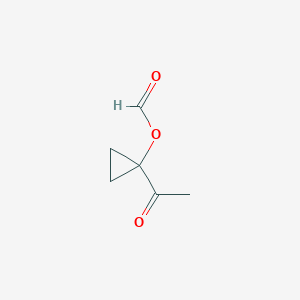



![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
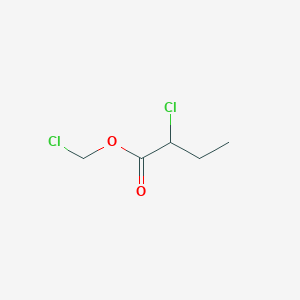
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)

